molecular formula C6H4NNaO6S B1659045 Sodium 4-hydroxy-3-nitrobenzenesulfonate CAS No. 6313-34-4

Sodium 4-hydroxy-3-nitrobenzenesulfonate

货号: B1659045
CAS 编号: 6313-34-4
分子量: 241.16 g/mol
InChI 键: CKYLHMGDNIAAPE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C6H4NNaO6S and its molecular weight is 241.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the optimal synthetic routes for Sodium 4-hydroxy-3-nitrobenzenesulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves sulfonation and nitration of phenol derivatives. For example:

Sulfonation : Treat 4-hydroxybenzenesulfonic acid with chlorosulfonic acid to introduce the sulfonate group.

Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and inert atmospheres to minimize side reactions. Purity is validated via HPLC (>98%) and NMR (absence of aromatic proton shifts for byproducts) .
Key Consideration : Adjust reaction time (4–6 hours) to balance yield (70–85%) and purity. Excess nitration can lead to dinitro derivatives, complicating purification .

Q. Basic: How is the structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation employs:

X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves the nitro and sulfonate group orientations. For example, bond angles of C-N-O (~120°) confirm nitration at the meta position .

Spectroscopy :

  • ¹H NMR : Aromatic protons show distinct splitting patterns (e.g., doublets at δ 7.8–8.2 ppm for nitro-adjacent protons).
  • FT-IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1180 cm⁻¹ (SO₃⁻ symmetric stretch) .
    Advanced Tip : Compare experimental data with computational models (DFT/B3LYP) to validate electronic transitions .

Q. Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Polarity : Solubility in water (25°C) ranges from 120–150 g/L due to ionic strength variations. Use standardized buffers (e.g., 0.1 M PBS, pH 7.4) for consistency.
  • Hydration State : Anhydrous vs. dihydrate forms (e.g., CAS 10580-19-5) impact solubility. Characterize hydration via thermogravimetric analysis (TGA) .
    Validation : Cross-reference with multiple techniques (Karl Fischer titration for water content; DSC for phase transitions) .

Q. Advanced: How is this compound quantified in biological matrices, and what are the methodological pitfalls?

Methodological Answer:

Liquid Chromatography (LC-MS/MS) :

  • Column: C18 with ion-pairing agents (e.g., 0.1% formic acid).
  • Limit of Detection (LOD): 0.1 ng/mL in plasma.

Urinary Metabolite Analysis : Use 24-hour urine collections to avoid variability from timed samples. Calibrate with deuterated internal standards .
Pitfalls :

  • Matrix effects (e.g., protein binding in serum) require solid-phase extraction (SPE) for recovery >90%.
  • Nitro-group reduction in anaerobic gut microbiota complicates in vivo quantification .

Q. Advanced: What role does this compound play in enzyme inhibition studies?

Methodological Answer:
The compound acts as a competitive inhibitor for sulfotransferases and tyrosine phosphatases:

Kinetic Assays :

  • IC₅₀ Determination : Pre-incubate enzyme (e.g., human SULT1A1) with 0.1–10 mM compound. Monitor substrate depletion via UV-Vis (λ = 340 nm for NADPH coupling).
  • Kᵢ Calculation : Use Lineweaver-Burk plots to distinguish competitive (parallel lines) vs. non-competitive inhibition.

Structural Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the nitro group and catalytic residues (e.g., His108 in SULT1A1) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro-group photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydration, which alters solubility and reactivity.
  • Long-Term Stability : Monthly HPLC checks (retention time shifts >5% indicate degradation) .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s LUMO energy).
  • Simulate reaction pathways (e.g., nucleophilic aromatic substitution at the para position).

MD Simulations : Model solvation effects in water/DMSO mixtures to predict aggregation behavior .

Q. Advanced: What analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

Tandem Mass Spectrometry :

  • Characterize fragmentation patterns (e.g., m/z 202 → m/z 155 via SO₃⁻ loss).

XPS : Sulfur 2p binding energy (169.5 eV) distinguishes sulfonate from sulfonamides (167.8 eV) .

Elemental Analysis : Verify Na content (theoretical 8.7%) via ICP-OES to confirm counterion integrity .

属性

CAS 编号

6313-34-4

分子式

C6H4NNaO6S

分子量

241.16 g/mol

IUPAC 名称

sodium;4-hydroxy-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H5NO6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,11,12,13);/q;+1/p-1

InChI 键

CKYLHMGDNIAAPE-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+]

规范 SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。